2-chloro-N-(4-ethylbenzyl)-N-methylacetamide
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Overview
Description
“2-chloro-N-(4-ethylbenzyl)-N-methylacetamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound’s properties and applications can vary greatly depending on its specific structure and the presence of any additional functional groups1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide”. However, related compounds have been synthesized through various methods23. For instance, a practical and scalable synthesis of C-glycosides, which are identified as highly potent sodium-dependent glucose transporter 2 (SGLT2) inhibitors, has been described2. Another study discussed the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents3.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroanalytical methods such as NMR and IR3. However, specific structural information for “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide” is not readily available.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide”. However, related compounds have been involved in various chemical reactions24.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. However, specific information on the physical and chemical properties of “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide” is not readily available16.Scientific Research Applications
Synthesis and Polymer Applications
One significant application of structures related to 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide is in the synthesis of polymers. A study demonstrates the synthesis of polymers containing acetamide structure, which serve as effective phase transfer catalysts for nucleophilic substitution reactions under liquid-liquid biphase conditions. These polymers exhibit catalytic activity due to their cation binding ability and the activation of anions caused by desolvation in the hydrophobic regions of the polymers (Kondo, Minafuji, Inagaki, & Tsuda, 1986).
Pharmaceutical Intermediates and Drug Synthesis
Compounds related to 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide have been explored for their potential in pharmaceutical synthesis. For example, the synthesis, crystal and molecular structure, and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a compound synthesized through a reaction involving components structurally related to 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide, highlights the method's effectiveness in producing potential pharmaceutical intermediates with antimicrobial properties (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).
Catalysis and Green Chemistry
Another application is found in the process intensification of immobilized lipase catalysis for the synthesis of esters, showcasing the efficiency of utilizing related compounds in catalytic processes that align with principles of green chemistry (Shinde & Yadav, 2014). This research points towards the utility of such compounds in enhancing catalytic reactions, thereby contributing to more sustainable and environmentally friendly chemical processes.
Organic Synthesis and Chemical Reactions
Research into the synthesis of benzo[e][1,4]diazepin-3-ones via dual C-O bond cleavage illustrates the role of similar compounds in facilitating complex organic reactions and the synthesis of heterocyclic compounds, which have wide applications in medicinal chemistry and drug development (Geng et al., 2019).
Safety And Hazards
The safety and hazards of a compound depend on its specific properties. Unfortunately, there is no specific information available on the safety and hazards of "2-chloro-N-(4-ethylbenzyl)-N-methylacetamide"1.
Future Directions
Indole derivatives, which are structurally related to “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide”, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities5. Therefore, further research into the properties and potential applications of “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide” could be a promising direction for future studies.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “2-chloro-N-(4-ethylbenzyl)-N-methylacetamide”. For a more comprehensive analysis, further research and experimentation would be required.
properties
IUPAC Name |
2-chloro-N-[(4-ethylphenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9-14(2)12(15)8-13/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUFACRNTWAIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-ethylbenzyl)-N-methylacetamide |
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